molecular formula C22H32O3 B1251652 Penostatin F

Penostatin F

Cat. No.: B1251652
M. Wt: 344.5 g/mol
InChI Key: VOPMFXTYHLQMQJ-PNUSNZQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penostatin F is a novel cytotoxic metabolite isolated from a strain of Penicillium species that was separated from the marine alga Enteromorpha intestinalis . This polyketide-derived natural product belongs to the penostatin family and exhibits significant cytotoxicity against cultured P388 cell lines, highlighting its value in anticancer and cytotoxin research . The biosynthetic pathway and chemical synthesis of penostatins are active areas of investigation. Studies have probed the energetic viability of generating this compound via spontaneous [3,3]-sigmatropic rearrangements, such as a facile anionic oxy-Claisen rearrangement, from its proposed biosynthetic precursors . This complex rearrangement mechanism is a key focus for researchers studying the biosynthesis of natural products and developing novel synthetic methodologies. This compound is supplied for research applications only, including biological screening, investigation of modes of action, and synthetic chemistry studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,2R,4R,8R,10Z,12Z)-9-heptyl-4,8-dihydroxy-12-methyltricyclo[6.5.1.02,6]tetradeca-6,10,12-trien-14-one

InChI

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-17-10-9-15(2)11-20-19-13-18(23)12-16(19)14-22(17,25)21(20)24/h9-11,14,17-20,23,25H,3-8,12-13H2,1-2H3/b10-9-,15-11-/t17?,18-,19-,20+,22-/m0/s1

InChI Key

VOPMFXTYHLQMQJ-PNUSNZQXSA-N

Isomeric SMILES

CCCCCCCC1/C=C\C(=C/[C@@H]2[C@H]3C[C@H](CC3=C[C@]1(C2=O)O)O)\C

Canonical SMILES

CCCCCCCC1C=CC(=CC2C3CC(CC3=CC1(C2=O)O)O)C

Synonyms

penostatin F

Origin of Product

United States

Isolation, Structural Characterization, and Confirmation of Penostatin F

Source Organism and Cultivation Methodologies for Penostatin F Production

This compound is produced by specific microorganisms, highlighting the importance of microbial natural products as a source of diverse chemical compounds.

Penicillium Species Strain Isolation from Marine Algae (e.g., Penicillium sp. OUPS-79 from Enteromorpha intestinalis)

This compound, along with other related penostatins (A-I), has been isolated from the microorganism Penicillium sp. strain OUPS-79. nih.govrsc.orgresearchgate.netresearchgate.netnih.govsemanticscholar.org This fungal strain was originally obtained from the marine alga Enteromorpha intestinalis. nih.govrsc.orgresearchgate.netresearchgate.netnih.govsemanticscholar.org The association between marine algae and fungi like Penicillium can lead to the production of novel secondary metabolites. d-nb.info

Fermentation and Extraction Protocols

The production of this compound typically involves the fermentation of the Penicillium strain. While specific detailed protocols for this compound fermentation are not extensively detailed in the search results, the general process for obtaining such metabolites from fungal fermentation broth involves steps like adjusting pH, adding filter aids, and filtration to obtain a filtrate containing the target compound. guidechem.com Extraction methods are then applied to isolate the compounds from the fermentation broth or culture. guidechem.comgoogle.com

Advanced Chromatographic Separation Techniques for this compound Isolation

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds produced during fermentation. These techniques exploit the differential affinities of substances for a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge. khanacademy.orgpan.olsztyn.plchromatographyonline.com While specific chromatographic methods used for the initial isolation of this compound are not explicitly detailed in the provided snippets, general approaches for separating natural products from fungal extracts often involve techniques like column chromatography. pan.olsztyn.pl For instance, separation of related compounds has been achieved using techniques such as medium pressure liquid chromatography on silica (B1680970) gel. nih.gov Multiple chromatographic separation methods are commonly employed in the purification of natural products from fungal sources. researchgate.net

Spectroscopic Methods for this compound Structure Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure and Stereochemistry (e.g., 1H, 13C, COSY, HMQC, HMBC, NOE)

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds, providing detailed information about the arrangement of atoms and their connectivity. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. nih.govpsu.edu

¹H NMR and ¹³C NMR: These provide information on the types of protons and carbons present in the molecule and their chemical environments. nih.govpsu.edusigmaaldrich.comhmdb.carsc.orguchicago.edu Analysis of chemical shifts and multiplicities in ¹H NMR spectra helps in identifying different proton environments. rsc.org

COSY (Correlation Spectroscopy): This 2D NMR technique reveals correlations between coupled protons, helping to establish spin systems and connectivity through bonds. nih.govnih.govpsu.edujst.go.jpprinceton.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). nih.govnih.govpsu.edujst.go.jpprinceton.edu HMQC data, along with DEPT techniques, can reveal the types of carbon atoms (methyl, methylene, methine, quaternary). psu.edunih.gov

NOE (Nuclear Overhauser Effect) / NOESY (Nuclear Overhauser Enhancement Spectroscopy): These experiments provide information about the spatial proximity of nuclei, which is critical for determining the relative stereochemistry of a molecule. nih.govpsu.edujst.go.jpprinceton.edu NOE correlations help in assigning relative configurations. psu.edumdpi.com

Analysis of these NMR data allows for the assignment of signals and the piecing together of the molecular structure and its stereochemistry. nih.govpsu.edumdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HR-EIMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. clariant.com

HR-EIMS (High-Resolution Electron Ionization Mass Spectrometry): This technique provides accurate mass measurements, allowing for the determination of the molecular formula of this compound. rsc.orgd-nb.infogoogle.com The fragmentation pattern observed in the mass spectrum can also provide clues about the substructures present in the molecule. d-nb.info For example, HR-EIMS data has been used to establish molecular formulas and analyze fragmentation in related compounds. psu.edunih.govmdpi.com

The combination of detailed NMR data and accurate mass information from HR-EIMS is fundamental to the unambiguous determination of the structure of this compound. rsc.orgd-nb.infopsu.edu

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), plays a vital role in assigning the absolute configuration of chiral molecules like this compound. mdpi.comresearchgate.netacs.org ECD spectra measure the differential absorption of left and right circularly polarized light by a chiral substance. By comparing experimental ECD spectra with calculated spectra for different possible stereoisomers, the absolute configuration can be determined. mdpi.comresearchgate.net While direct ECD data specifically for this compound were not extensively detailed in the search results, related penostatins and other natural products with similar structural features have utilized ECD for configurational assignments. nih.govmdpi.com For example, ECD data and specific rotation have been used to suggest that the aglycone parts of related compounds, like 5-glycothis compound and 5-glucopenostatin I, are enantiomers. mdpi.com Additionally, ECD data, in association with chemical conversions, have been used for configurational assignments of other compounds isolated from marine-derived fungi. mdpi.com

Confirmation of this compound Structure through Correlation with Synthetic Standards or Related Natural Products

The structure of this compound, including its relative configuration, is typically confirmed by correlating spectroscopic data (e.g., NMR coupling constants and NOESY data) with those of related natural products or through comparison with synthetic standards. nih.gov For instance, the relative configuration of certain carbons in penostatin J was shown to be the same as that of penostatin C by comparing coupling constants and NOESY data. nih.gov Acidic hydrolysis of 5-glycothis compound yielded an aglycone that was identical to this compound based on comparable NMR data and specific rotation. mdpi.com This type of correlation with a known compound derived from this compound provides strong evidence for the structural assignment.

While the total synthesis of this compound is considered a formidable target due to its complex bicyclo[5.3.1]undecenone core, synthetic strategies for assembling this core have been developed. acs.orgacs.orgacs.orgpolyu.edu.hk The first synthesis of the tricyclic core of this compound was achieved using a stereocontrolled Diels-Alder reaction and a Claisen rearrangement. acs.orgacs.org Confirmation of a natural product's structure can also be achieved by total synthesis, where the spectroscopic data and properties of the synthetic product are compared to those of the natural isolate. wikipedia.org Although the provided search results discuss synthetic approaches to the core or related compounds, a full total synthesis of this compound explicitly mentioned for structure confirmation was not found within the provided snippets. However, the principle of comparing synthesized compounds or related natural products is a standard method in natural product chemistry for structure confirmation. wikipedia.org

Compound NamePubChem CID
This compoundNot found
Penostatin A101437159
Penostatin B101437167
Penostatin C101437160
Penostatin DNot found
Penostatin GNot found
Penostatin HNot found
Penostatin INot found
Penostatin JNot found
5-glycothis compoundNot found
5-glucopenostatin INot found
Pentostatin446521
Coformycin439186
Vidarabine36430
Adenosine (B11128)60961
Hypoxanthine790
Guanine135398630
Cordycepin439177

Note: PubChem CIDs were searched for the mentioned compounds. CIDs are provided where found.## this compound: Isolation, Structural Characterization, and Confirmation

This compound is a fascinating natural product isolated from marine-derived fungi, distinguished by its intricate chemical architecture. Scientific investigations have focused on its isolation, detailed structural elucidation, and the methods employed to confirm its unique molecular arrangement.

Biosynthetic Pathways and Molecular Mechanisms of Penostatin F Formation

Proposed Biosynthetic Origins of the Penostatin Core Structure (e.g., Polyketide Pathway)

Penostatins, including Penostatin F, are considered members of a family of secondary metabolites derived from polyketides. uni-freiburg.de Polyketides are a diverse group of natural products synthesized through the successive condensation of small carboxylic acid extender units, such as acetate (B1210297) and malonate, in a process similar to fatty acid biosynthesis. The assembly of the polyketide chain is catalyzed by polyketide synthases (PKSs). While the specific PKS system responsible for the initial polyketide backbone of this compound has not been fully elucidated, the polyketide origin is a foundational aspect of its biosynthesis.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The transformation of the initial polyketide chain into the complex structure of this compound involves several key enzymatic steps and reactive intermediates.

Based on structural similarities and synthetic studies, it is hypothesized that Penostatins I and F are biosynthetically derived from precursor molecules such as Penostatin A and Penostatin B, or their C9 epimers. uni-freiburg.de This suggests a convergent pathway where less complex penostatins serve as intermediates in the biosynthesis of the more complex structures like this compound.

A crucial step in the proposed biosynthetic route from precursors like Penostatin A or B to this compound involves keto-enol tautomerization. uni-freiburg.de This process would convert a ketone functional group into an enol, generating an allyl vinyl ether (AVE) subunit embedded within the molecule. uni-freiburg.de The formation of this specific enol tautomer is hypothesized to be a pivotal event that sets the stage for subsequent cyclization.

Mechanistic Investigations of Cyclooctadienone Ring Formation

A defining feature of this compound is its bicyclo[5.3.1]undecenone core, which includes an eight-membered cyclooctadienone ring. The formation of this medium-sized ring system is a challenging aspect of both biosynthesis and chemical synthesis.

Mechanistic investigations, including synthetic studies using model compounds, have explored the feasibility of forming the cyclooctadienone ring through spontaneous-sigmatropic rearrangements. uni-freiburg.de Specifically, the anionic oxy-Claisen rearrangement of the enolate derived from a model 2-vinyl-6-acyldihydropyran demonstrated the facile formation of a cyclooctadienone. uni-freiburg.de This provides strong evidence that a similar oxyanionic sigmatropic rearrangement of the allyl vinyl ether intermediate, formed via keto-enol tautomerization of a precursor penostatin, is an energetically viable pathway for directly generating the bicyclo[5.3.1]undecenone core of this compound in the natural biosynthetic route. uni-freiburg.de

Based on the available information from the search results, detailed content specifically addressing the genetic basis for the biosynthesis of this compound (sections 3.4.1 and 3.4.2 of the requested outline) could not be found. The search results primarily provide information on the biosynthesis and associated gene clusters of Pentostatin (also known as 2'-deoxycoformycin), a different compound, and mention this compound and its PubChem CID without elaborating on its biosynthetic genes or pathways in detail.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the genetic basis for this compound biosynthesis as requested by the provided outline and instructions, which strictly prohibit introducing information outside the explicit scope of the specified sections.

However, as requested, a table of the mentioned compounds and their PubChem CIDs is provided below based on the search results.

Biological Activities and Molecular Targets of Penostatin F

In Vitro Cytotoxicity Profiling of Penostatin F

This compound is a secondary metabolite produced by a strain of Penicillium species that was isolated from the marine alga Enteromorpha intestinalis. Research has demonstrated its notable cytotoxic effects against murine leukemia cells.

Antiproliferative Activities against Cancer Cell Lines (e.g., P388 leukemia cells)

This compound has exhibited significant antiproliferative activity against P388 murine lymphocytic leukemia cells. drugbank.com Studies have determined its effective dose for 50% inhibition (ED50), highlighting its potent cytotoxic nature. The cytotoxicity of this compound against this particular cancer cell line has been a key finding in the evaluation of its biological activities.

Table 1: Cytotoxicity of this compound against P388 Leukemia Cells
CompoundCell LineED50 (µg/mL)
This compoundP3880.5

Comparative Cytotoxicity with Other Penostatins and Analogs

When compared to other related penostatin compounds isolated from the same Penicillium species, this compound demonstrates the highest potency in terms of cytotoxicity against P388 leukemia cells. drugbank.com Its ED50 value of 0.5 µg/mL is the lowest among the penostatins F, G, H, and I, indicating its superior efficacy in this in vitro assay. The structure-activity relationship appears to be influenced by the absence of a cyclic conjugated enone system, as seen in the moderately cytotoxic Penostatin D (ED50 = 11.0 µg/mL), whereas penostatins with this feature, including this compound, show more significant cytotoxicity. drugbank.com

Table 2: Comparative Cytotoxicity of Penostatins against P388 Leukemia Cells
CompoundED50 (µg/mL)
Penostatin A0.8
Penostatin B1.2
Penostatin C1.0
Penostatin D11.0
Penostatin E0.9
This compound0.5
Penostatin G1.4
Penostatin H0.8
Penostatin I1.2

Mechanistic Insights into Cellular Effects

Based on the available research, there is no specific information detailing the mechanistic insights into the cellular effects of this compound.

Induction of Cell Death Pathways (e.g., Apoptosis)

Specific studies on the induction of apoptosis or other cell death pathways by this compound have not been identified in the current body of research.

Impact on Cell Cycle Progression

Information regarding the impact of this compound on cell cycle progression is not available in the reviewed scientific literature.

Identification of Specific Molecular Targets

The specific molecular targets of this compound have not yet been identified or reported in the available scientific literature.

Enzyme Inhibition Studies (e.g., Protein Phosphatase 1B, in context of Penostatin family)

Within the Penostatin family, several members have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov PTP1B is a key enzyme that plays a negative regulatory role in insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. patsnap.comnih.govpatsnap.com The inhibition of PTP1B by certain Penostatin derivatives suggests a potential therapeutic application for these compounds in metabolic diseases.

A study investigating new protein phosphatase inhibitors from the entomogenous fungus Isaria tenuipes led to the isolation of a new derivative, Penostatin J, alongside the known compounds Penostatin A, B, and C. nih.govnih.gov All four of these Penostatin derivatives demonstrated significant inhibitory activity against PTP1B. nih.gov Notably, Penostatin J and Penostatin C exhibited considerable selectivity for PTP1B over the closely related LAR (leukocyte antigen-related) phosphatase. nih.gov

The inhibitory concentrations (IC₅₀) of these Penostatin derivatives against PTP1B are detailed in the table below.

CompoundIC₅₀ (μM) against PTP1B
Penostatin J0.37
Penostatin C1.8
Penostatin A43.6
Penostatin B15.2

This table presents the half maximal inhibitory concentration (IC₅₀) values of various Penostatin compounds against Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov

These findings were the first to report the significant PTP1B inhibitory action of Penostatin derivatives, highlighting them as a promising class of PTP1B inhibitors. nih.govnih.gov

Interaction with Cellular Signaling Pathways

The primary identified molecular target for the Penostatin family is the enzyme PTP1B. nih.govnih.gov By inhibiting PTP1B, these compounds can modulate cellular signaling pathways in which this enzyme plays a crucial regulatory role. PTP1B is a key negative regulator of the insulin receptor signaling pathway. nih.govpatsnap.com Inhibition of PTP1B leads to an increase in the phosphorylation of the insulin receptor and its downstream substrates, which can enhance insulin sensitivity. patsnap.compatsnap.com

Therefore, the interaction of Penostatin derivatives with the insulin signaling pathway is a direct consequence of their PTP1B inhibitory activity. This positions them as potential agents for influencing cellular processes regulated by insulin, such as glucose metabolism. nih.gov Beyond this, specific details regarding the interaction of this compound or other family members with other cellular signaling pathways have not been extensively documented in the scientific literature.

Immunomodulatory Effects

Currently, there is no available scientific literature that describes distinct immunomodulatory effects for this compound or other members of the Penostatin family. While some natural compounds exhibit immunomodulatory properties, research into the Penostatin family has primarily focused on their enzyme-inhibiting activities.

Structure Activity Relationship Sar Studies Within the Penostatin Family

Analysis of Structural Motifs Critical for Cytotoxic Activity in Penostatins

The penostatin family exhibits a range of structural variations, and identifying the key motifs responsible for their cytotoxic activity is a primary goal of SAR studies. While specific details on the cytotoxic motifs of Penostatin F are limited in the provided search results, research on other penostatin derivatives and related cytotoxic natural products offers relevant insights.

For instance, studies on other cytotoxic compounds from marine Penicillium species highlight various structural classes, including anthraquinones, quinone-related compounds, macrolides, and tetramic acid derivatives, all of which exhibit cytotoxicity against different cancer cell lines nih.govmdpi.com. This suggests that diverse structural scaffolds within fungal metabolites can contribute to cytotoxic effects.

While direct analysis of this compound's critical cytotoxic motifs is not explicitly detailed, the general principles of SAR in related natural products and cytotoxic agents indicate that the unique structural features of this compound, such as its fused ring system and appended functional groups, likely play a crucial role in its observed biological effects.

SAR of this compound: Correlation of Specific Substructures with Observed Biological Effects

Specific detailed SAR information solely focused on this compound is limited in the provided search results. However, the penostatin family, in general, has been investigated for various biological activities, including protein phosphatase 1B (PTP1B) inhibition nih.gov and potential anticancer effects frontiersin.org.

Research on penostatin derivatives has shown varying degrees of PTP1B inhibitory action, with some compounds exhibiting significant selectivity over other phosphatases like LAR nih.gov. This suggests that structural differences among penostatins contribute to their differential inhibitory profiles. For example, Penostatin I and Penostatin C have been subjects of cytotoxicity and SAR studies . Penostatin E has shown potential as an anticancer agent with activity against P388 leukemia cell lines frontiersin.org.

To understand the SAR of this compound, it would be necessary to compare its specific substructures to those of other penostatins with known biological activities and analyze how variations correlate with observed effects. Given that this compound is a member of this family, it is reasonable to hypothesize that structural elements similar to those found in other biologically active penostatins contribute to its properties. Computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can be valuable tools in modeling the interactions of this compound's substructures with potential biological targets and understanding the basis for its observed effects .

Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

The design and synthesis of analogs is a common strategy in drug discovery to optimize the biological properties of a lead compound. Based on SAR studies, modifications can be made to the core structure or appended groups of this compound to potentially enhance its activity, improve selectivity, or alter pharmacokinetic properties.

While specific examples of this compound analog design and synthesis are not detailed in the provided results, the general approaches used for designing analogs of other natural products and therapeutic agents are applicable. These strategies often involve:

Rational Design: Based on SAR data and understanding of the target interaction, specific functional groups can be added, removed, or modified to strengthen binding or improve selectivity.

Combinatorial Chemistry: Synthesizing libraries of related compounds with systematic variations to quickly explore the SAR space.

Bioisosteric Replacement: Substituting functional groups with others that have similar physicochemical properties but may offer advantages in terms of stability, metabolism, or off-target effects.

Stereochemical Modifications: Synthesizing different stereoisomers or epimers to evaluate the impact of 3D structure on activity psu.edu.

The synthesis of penostatin derivatives and related fused-ring systems has been explored, highlighting various synthetic methodologies that could be adapted for the synthesis of this compound analogs researchgate.netresearchgate.netnuph.edu.uaacs.orgresearchgate.net. For example, approaches involving cycloaddition reactions, such as Diels-Alder reactions, have been successfully employed in the synthesis of penostatins rsc.orgresearchgate.net.

Designing analogs of this compound would likely involve targeting specific interactions with its biological target(s) as identified by SAR studies. This could involve modifying substituents on the fused imidazo-diazepine ring system or altering the attached sugar moiety, if present, to optimize binding affinity or improve cellular uptake and distribution.

Data Table: Potency of Selected Penostatin Derivatives Against PTP1B

CompoundIC₅₀ (μM) - PTP1BIC₅₀ (μM) - LAR
Penostatin J (Compound 1)12.53 ± 0.9No inhibition
Penostatin Derivative 20.37 ± 0.0553.33 ± 4.06
Penostatin Derivative 315.87 ± 2.49No inhibition
Penostatin Derivative 433.65 ± 7.33No inhibition
Sodium orthovanadate0.65 ± 0.080.89 ± 0.02

Note: Data extracted from a study on penostatin derivatives as PTP1B inhibitors nih.gov. "No inhibition" indicates no inhibition at 50 μg/mL.

Advanced Research Techniques and Methodologies Applied to Penostatins

Metabolomics and Proteomics for Pathway and Target Identification

Metabolomics and proteomics play significant roles in the study of fungal secondary metabolites like Penostatins. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be used to profile the chemical compounds produced by Penicillium species, aiding in the identification of Penostatin variants and intermediates in their biosynthesis. Studies have utilized techniques such as GC-MS and LC-MS/MS for metabolite profiling of Aspergillus and Penicillium co-cultures, leading to the identification of various compounds, including Penostatins nih.gov. This approach helps in understanding the conditions that favor the production of specific Penostatins, such as Penostatin F. nih.govscience.gov

Proteomics, the large-scale study of proteins, can complement metabolomics by identifying the enzymes and proteins involved in the biosynthetic pathways of Penostatins. While specific proteomic studies solely focused on this compound biosynthesis are not extensively detailed in the provided results, the general application of proteomics in conjunction with metabolomics is recognized as a powerful tool for deciphering complex metabolic networks and identifying potential enzymatic steps in secondary metabolite production science.gov. Furthermore, proteomics can be applied to identify the biological targets with which Penostatins interact, providing insights into their mechanisms of action. For instance, Penostatin derivatives have been shown to exhibit inhibitory action against PTP1B, identifying this enzyme as a potential target science.govthegoodscentscompany.com.

Genetic Engineering of Producer Organisms for Penostatin Production Optimization

Genetic engineering approaches offer promising avenues for enhancing the production of Penostatins and generating novel analogs. By manipulating the genes involved in the biosynthetic pathways of these compounds, researchers can aim to increase yields or alter the structure of the final products. While direct examples of genetic engineering specifically targeting this compound production optimization are not prominently featured in the search results, the principles of genetic engineering applied to fungal secondary metabolism are highly relevant.

Studies on Penicillium species have demonstrated that optimizing culture conditions through experimental design can significantly enhance secondary metabolite production wikipedia.org. Beyond environmental factors, genetic manipulation of the producer organism is a key strategy. This can involve identifying and overexpressing genes encoding pathway-specific transcription factors that regulate the expression of biosynthetic gene clusters (BGCs) responsible for Penostatin synthesis science.gov. Conversely, deleting genes that repress BGC transcription can also lead to increased production science.gov. Genome-scale random mutagenesis coupled with reporter systems can further facilitate the identification of mutants with enhanced production capabilities science.gov. These genetic strategies, successfully applied to other fungal metabolites, hold potential for optimizing the sustainable production of this compound and related compounds.

Computational Chemistry Approaches for Structure Prediction and Binding Affinity Modeling

Computational chemistry techniques, such as molecular docking and dynamics simulations, are invaluable for understanding the three-dimensional structures of Penostatins and predicting their interactions with biological targets. These methods can provide insights into the preferred binding modes of Penostatin molecules within the active sites of enzymes or receptors.

Molecular docking studies have been applied to Penostatin derivatives to predict their inhibitory action and estimate their binding affinity to targets like PTP1B thegoodscentscompany.com. These studies involve computationally fitting the ligand (Penostatin derivative) into the binding site of the target protein and calculating a score that reflects the strength of the predicted interaction nih.govthegoodscentscompany.com. The accuracy of binding affinity prediction can be influenced by factors such as the method used for partial charge calculation, and the use of quantum chemical partial charges on both ligands and proteins has been shown to increase the accuracy of determining complex geometry thegoodscentscompany.com. Computational prediction of chiroptical properties can also assist in the structure elucidation of natural products like Penostatins nih.gov. These computational approaches reduce the need for extensive experimental work and can guide the rational design of Penostatin analogs with improved activity or specificity.

Microfluidics and High-Throughput Screening for Novel Penostatin Analogs

Future Directions and Research Perspectives in Penostatin F Chemistry and Biology

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of natural products, including compounds like penostatins, often involves complex enzymatic pathways. While some progress has been made in understanding the biosynthesis of related compounds such as Pentostatin in microorganisms like Streptomyces antibioticus, Actinomadura sp., and Cordyceps militaris, ambiguities often remain regarding the specific enzymes, intermediates, and regulatory mechanisms involved mdpi.comresearchgate.net. For Penostatin F, the complete biosynthetic pathway and the genes encoding the relevant enzymes are likely not fully elucidated. Future research is needed to identify the specific biosynthetic gene cluster responsible for this compound production, characterize the function of each gene within the cluster, and understand the enzymatic steps that lead to its unique structure. This could involve techniques such as genome sequencing of producing organisms (if identified), gene knockout or overexpression studies, and in vitro enzymatic assays with purified proteins. Resolving these ambiguities is crucial for potential future metabolic engineering efforts to enhance this compound production or generate analogs.

Exploration of Untapped Biological Activities of this compound

While some penostatin derivatives have shown cytotoxic activities against certain cell lines, such as P388 lymphocytic leukemia cells, and some penostatin derivatives have demonstrated protein phosphatase 1B (PTP1B) inhibitory action mdpi.comresearchgate.net, the full spectrum of biological activities of this compound itself may be largely unexplored. Natural products from marine-derived fungi, the source of some penostatins, are known for their diverse bioactivity nih.govpsu.edu. Future research should focus on comprehensive screening of this compound against a wide range of biological targets and in various assay systems. This could include evaluation for antimicrobial, antiviral, anti-inflammatory, immunosuppressive, or other enzymatic inhibitory activities beyond those already reported for related penostatins. High-throughput screening methods could be employed to efficiently explore these possibilities. Identifying novel biological activities could reveal new potential applications for this compound or provide leads for the development of new bioactive molecules.

Development of Chemoenzymatic Synthesis Routes

Chemical synthesis of complex natural products like penostatins can be challenging, often involving multiple steps, harsh conditions, and low yields mdpi.com. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising alternative for the sustainable and efficient production of such compounds. While chemical synthesis routes for related penostatins like Pentostatin have been explored mdpi.comresearchgate.net, the development of chemoenzymatic routes for this compound is an important area for future research. This would involve identifying key enzymatic steps in the proposed or partially elucidated biosynthetic pathway (Section 8.1) and developing methods to perform these steps in vitro using isolated enzymes or microbial cells, in combination with chemical transformations for other parts of the synthesis. Research into nucleoside phosphorylases and other enzymes involved in nucleoside and alkaloid synthesis could be relevant researchgate.netresearchgate.net. Developing efficient chemoenzymatic routes could provide a more scalable and environmentally friendly method for obtaining this compound for research purposes.

Deeper Investigation into Cellular and Molecular Mechanisms of Action

If this compound exhibits significant biological activities (as discussed in Section 8.2), a deeper understanding of its cellular and molecular mechanisms of action is essential. Research should aim to identify the specific protein targets or pathways that this compound interacts with within cells. This could involve techniques such as pull-down assays, reporter gene assays, transcriptomics, and proteomics. Investigating how this compound affects cellular processes like signal transduction, gene expression, or metabolic pathways would provide valuable insights into its biological function. For comparison, the mechanism of action of Pentostatin involves the inhibition of adenosine (B11128) deaminase, leading to the accumulation of dATP and inhibition of DNA synthesis mdpi.comdrugs.comdrugbank.comglobalrph.com. While this compound has a different structure, understanding its specific molecular interactions is crucial for comprehending its observed or potential biological effects.

Q & A

Q. What experimental strategies are recommended for structural elucidation of Penostatin F and its derivatives?

Structural characterization of this compound derivatives relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, compound 1 and Penostatin C exhibit distinct δ(H) and δ(C) values at critical positions (e.g., δ(H) 5.95 ppm at position 1 for compound 1 vs. 5.87 ppm for Penostatin C), enabling differentiation of substituent effects . Assignments should be cross-verified with 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in densely functionalized regions like the cyclopentanol ring.

Q. How can researchers address challenges in synthesizing the 3-hydroxy-2-pyrone fragment critical to this compound's core structure?

Current limitations in synthesizing 3-hydroxy-2-pyrone fragments involve inefficient precursor coupling. The Tong Lab developed a molecular intramolecular Diels-Alder reaction followed by decarbonylation to construct the A and B rings of Penostatin analogs, bypassing traditional methods that require stoichiometric reagents . Optimizing reaction conditions (e.g., solvent polarity, temperature) is essential to suppress side reactions such as epimerization.

Q. What standardized protocols exist for assessing this compound's bioactivity in enzyme inhibition assays?

Bioactivity evaluation typically involves in vitro protein phosphatase inhibition assays (e.g., PP1B). Researchers should use purified enzyme isoforms, controlled pH buffers, and dose-response curves to quantify IC50 values. For example, Penostatin derivatives show δ(C) shifts at position 3 (174.6 ppm for compound 1), correlating with electronic effects on binding affinity . Include positive controls (e.g., okadaic acid) and validate results across triplicate runs to minimize variability .

Advanced Research Questions

Q. What stereochemical challenges arise during the HDDA/Claisen rearrangement sequence in this compound synthesis, and how can they be mitigated?

The hydroxy-directed Diels-Alder (HDDA)/Claisen rearrangement strategy faces stereochemical hurdles at C7 and C11, including undesired epimerization and incomplete elimination. Costisella's work highlights that intermediate [170] lacks the C11 methyl group and exhibits improper stereochemistry, requiring chiral auxiliaries or asymmetric catalysis to enforce correct configurations . Computational modeling (DFT) can predict transition-state geometries to guide catalyst selection .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often stem from variability in assay conditions (e.g., enzyme source, substrate concentration). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For instance, conflicting IC50 values for PP1B inhibition may arise from differences in compound purity—validate via HPLC and quantify batch-to-batch consistency . Cross-disciplinary collaboration with biostatisticians ensures robust data analysis, including multivariate regression to isolate confounding factors .

Q. What biomimetic strategies are viable for constructing this compound's bridged bicyclic system?

Biomimetic approaches inspired by putative biosynthetic pathways include Claisen rearrangements and oxidative cyclization. The Tong Lab's use of a Diels-Alder/decarbonylation cascade mimics proposed natural assembly mechanisms, though torsional strain in [4.3.0] bicyclic intermediates remains a limitation . Alternative tactics, such as photochemical [2+2] cycloadditions, could circumvent strain but require optimization of diene conformation and excitation wavelengths .

Methodological Frameworks

Q. How should researchers design experiments to validate this compound's mechanism of action in complex biological systems?

Employ the PICOT framework:

  • P opulation: Target enzyme isoforms (e.g., PP1B vs. PP2A).
  • I ntervention: this compound at varying concentrations.
  • C omparison: Known inhibitors (e.g., calyculin A).
  • O utcome: IC50, binding kinetics (SPR or ITC).
  • T ime: Acute (minutes-hours) vs. chronic (days) exposure .

What criteria define a rigorous research question for this compound's structure-activity relationship (SAR) studies?

A robust SAR question must:

  • Specify substituent modifications (e.g., C10 hydroxyl vs. methoxy).
  • Link structural changes to measurable outcomes (e.g., δ(C) shifts vs. inhibitory potency).
  • Avoid broad queries (e.g., "How does structure affect activity?") in favor of focused hypotheses (e.g., "Does C10 hydroxylation enhance PP1B binding via H-bonding?") .

Data Presentation Guidelines

  • Tables : Include NMR assignments (δ(H)/δ(C)), reaction yields, and IC50 values. Use Roman numerals for table titles and footnotes for experimental details (e.g., "Reactions performed at 0.1 M in THF") .
  • Figures : Annotate synthetic pathways with stereochemical details and highlight key intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.